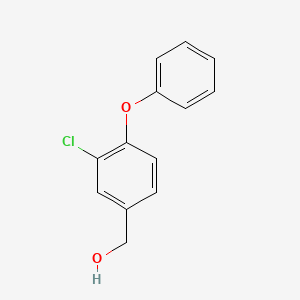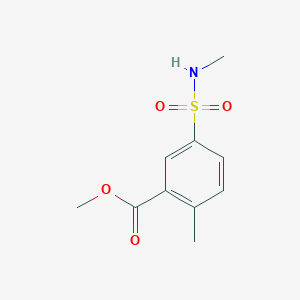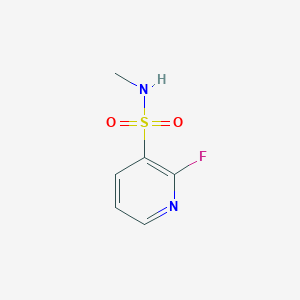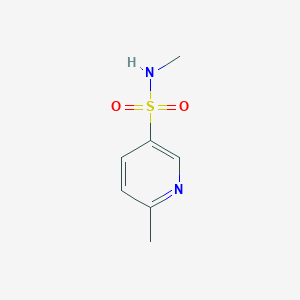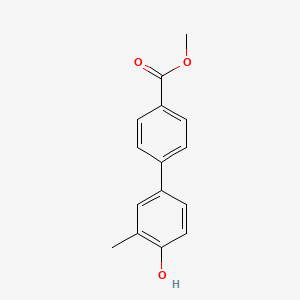![molecular formula C46H72N2O2S2 B6324904 2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1044598-80-2](/img/structure/B6324904.png)
2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a diketopyrrolopyrrole (DPP)-based compound. DPP derivatives are known for their excellent electronic properties, making them valuable in various applications, particularly in organic electronics and photovoltaics .
作用機序
Target of Action
The primary target of the compound, also known as 2,5-Di(2-C6C10)-3,6-di(thiophen-2-yl)-diketopyrrolopyrrole, is the hole-transport layer (HTL) in perovskite solar cells . The compound acts as a polymeric hole-transport material, facilitating the movement of positive charge carriers (holes) within the solar cell .
Mode of Action
The compound interacts with its target by enabling charge separation and recombination kinetics in the solar cell . It has been found to enable a similar charge separation time (<∼4.8 ps) to the spiro-OMeTAD, a commonly used hole transport material . The amount of nongeminate recombination is different . Specifically, the polymeric hole-transport layer (HTL) slows down the second-order recombination much less than spiro-OMeTAD .
Biochemical Pathways
The compound affects the pathway of charge transportation in solar cell devices . By interacting with the hole-transport layer, it influences the dynamics of charge separation and recombination, which are crucial processes in the conversion of light into electricity within the solar cell .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in this context, it can be loosely related to the compound’s behavior within the solar cell. The compound’s properties, such as its structure and electrical characteristics, impact its performance as a hole-transport material .
Result of Action
The result of the compound’s action is an improvement in the performance of perovskite solar cells . A solar cell with an optimized configuration using this compound as the hole-transport material showed a power conversion efficiency of 14.78% .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the following steps:
Formation of the DPP Core: The core structure is synthesized through a condensation reaction between a diketone and a nitrile compound.
Alkylation: The core is then alkylated with 2-hexyldecyl groups to enhance solubility and processability.
Thiophene Attachment: Finally, thiophene units are attached to the core through a Stille or Suzuki coupling reaction.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent and efficient production .
化学反応の分析
Types of Reactions
2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopyrrolopyrrole-based radicals.
Reduction: Reduction reactions can convert the compound into its reduced form, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed coupling reactions (e.g., Stille or Suzuki) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield radical species, while substitution can introduce various functional groups, leading to derivatives with different electronic properties .
科学的研究の応用
2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaics: Employed as an active layer material in organic solar cells due to its excellent light absorption and charge transport properties.
Sensors: Utilized in chemical sensors for detecting various analytes based on its electronic properties.
類似化合物との比較
Similar Compounds
Poly{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl-alt-[2,2’-bithiophene-5,5’-diyl]}: Similar structure but with different alkyl chains and thiophene units.
Poly{2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl-alt-thieno[3,2-b]thiophene-2,5-diyl}: Another DPP-based polymer with different alkyl chains and thiophene units.
Uniqueness
2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is unique due to its specific combination of alkyl chains and thiophene units, which provide a balance of solubility, processability, and electronic properties. This makes it particularly suitable for applications in organic electronics and photovoltaics .
特性
IUPAC Name |
2,5-bis(2-hexyldecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72N2O2S2/c1-5-9-13-17-19-23-29-37(27-21-15-11-7-3)35-47-43(39-31-25-33-51-39)41-42(45(47)49)44(40-32-26-34-52-40)48(46(41)50)36-38(28-22-16-12-8-4)30-24-20-18-14-10-6-2/h25-26,31-34,37-38H,5-24,27-30,35-36H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGXCBVXJXFCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCC)CCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2,4-dichlorobenzo[d]thiazole](/img/structure/B6324830.png)
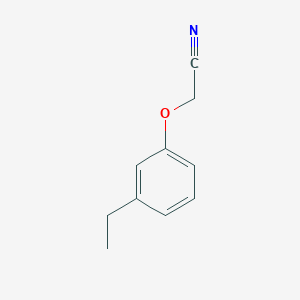
![4-[(3-Methoxyphenoxy)methyl]benzonitrile](/img/structure/B6324837.png)



